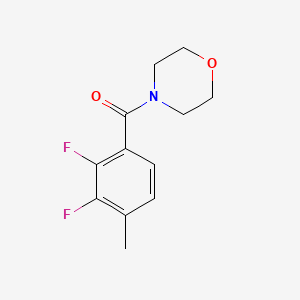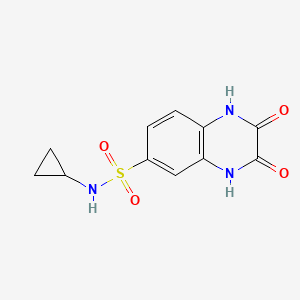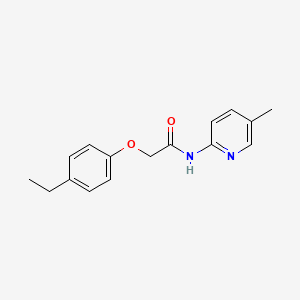![molecular formula C18H18N2O8S B4685118 ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4685118.png)
ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate
説明
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate, also known as NG-011, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycylsulfonamide-based inhibitors that have shown promising results in the treatment of various diseases.
科学的研究の応用
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of these diseases. In cancer, this compound has been studied as a potential inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and have been implicated in the development of various types of cancer. This compound has also been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response and has been implicated in the development of various inflammatory diseases. In neurodegenerative disorders, this compound has been studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
作用機序
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate exerts its therapeutic effects by inhibiting the activity of specific enzymes that are involved in the progression of various diseases. For example, this compound inhibits the activity of HDAC enzymes by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This results in the upregulation of specific genes that are involved in the regulation of cell growth and differentiation, leading to the inhibition of cancer cell proliferation. Similarly, this compound inhibits the activity of COX-2 enzymes by binding to the active site of the enzyme and preventing it from catalyzing the conversion of arachidonic acid into inflammatory mediators such as prostaglandins. This results in the inhibition of the inflammatory response. In neurodegenerative disorders, this compound inhibits the activity of AChE enzymes by binding to the active site of the enzyme and preventing it from degrading acetylcholine. This results in the increase of acetylcholine levels, leading to the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. In inflammation, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, leading to the inhibition of the inflammatory response. In neurodegenerative disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis and purification. It is also relatively expensive compared to other compounds that have similar therapeutic effects.
将来の方向性
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are still several future directions that need to be explored. One direction is to optimize the synthesis method of this compound to improve its yield and reduce its cost. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models. Furthermore, clinical trials are needed to evaluate the efficacy and safety of this compound in humans. Finally, the potential of this compound as a lead compound for the development of novel therapeutics needs to be explored.
特性
IUPAC Name |
ethyl 4-[[2-[(4-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-2-27-18(22)14-5-3-13(4-6-14)12-28-17(21)11-19-29(25,26)16-9-7-15(8-10-16)20(23)24/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHASHVCXVIQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4685040.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4685043.png)
![N-[4-(cyclopentyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685055.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4685066.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4685069.png)
![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)
![2,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4685085.png)

![5-chloro-N-{3-chloro-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B4685101.png)
![5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685112.png)
![ethyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-diphenyl-1H-pyrrol-1-yl]benzoate](/img/structure/B4685125.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4685128.png)
